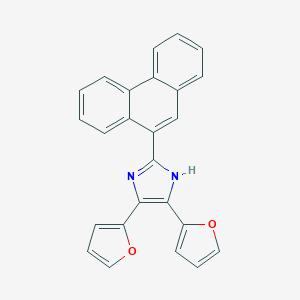![molecular formula C22H17ClN6O B288931 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. It was first discovered by Pfizer in 2003 and has since been extensively studied for its therapeutic properties.
Mécanisme D'action
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By doing so, it blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of various cytokines and chemokines in the serum of patients with autoimmune diseases. It also reduces the number of T cells and B cells in the peripheral blood and lymphoid tissues. Additionally, it has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, one of the limitations of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential to increase the risk of infections due to its immunosuppressive effects. It also has the potential to cause liver toxicity and other adverse effects.
Orientations Futures
Future research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile could focus on its potential in treating other autoimmune diseases such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile in patients with autoimmune diseases.
Méthodes De Synthèse
The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions starting from commercially available reagents. The key steps involve the formation of the pyrimidine and pyrazole rings, followed by the introduction of the chloro and methyl groups. The final product is obtained by reacting the intermediate with a nitrile group.
Applications De Recherche Scientifique
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.
Propriétés
Nom du produit |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C22H17ClN6O |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H17ClN6O/c1-13-10-16(23)8-9-18(13)30-20-11-19(29-21(25)17(12-24)14(2)28-29)26-22(27-20)15-6-4-3-5-7-15/h3-11H,25H2,1-2H3 |
Clé InChI |
ADAKRUWZORAKHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
